Treprostinil-d9 chemical structure and properties
Treprostinil-d9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Treprostinil-d9, the deuterated analog of the prostacyclin mimetic Treprostinil. The strategic incorporation of deuterium aims to enhance the drug's pharmacokinetic profile, a concept of growing importance in modern drug development. This document details its chemical structure, mechanism of action, and the analytical and experimental considerations relevant to its study.
Chemical Structure and Properties
Treprostinil-d9 is a synthetic analog of prostacyclin where nine hydrogen atoms on the terminal heptyl side chain have been replaced by deuterium. This isotopic substitution is designed to influence the drug's metabolic stability.
Chemical Structure of Treprostinil-d9: (Image of the chemical structure of Treprostinil-d9 would be placed here in a formal whitepaper)
Table 1: Physicochemical Properties of Treprostinil-d9
| Property | Value | References |
|---|---|---|
| IUPAC Name | 2-{[(1R,2R,3aS)-2-hydroxy-1-(3R)-3-hydroxy(4,4,5,5,6,6,7,7,7-D9)heptyl]-1H,2H,3H,3aH,4H,9H,9aH-yl]oxy}acetic acid | [] |
| Synonyms | UT-15-d9 | [2][3] |
| Molecular Formula | C₂₃H₂₅D₉O₅ | [] |
| Molecular Weight | 399.57 g/mol | [2][4] |
| CAS Number | 2747918-14-3 | [2][3] |
| Unlabeled CAS | 81846-19-7 | [] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (by HPLC); ≥98 atom % D | [] |
| Solubility | Soluble in DMSO (up to 125 mg/mL with warming and sonication) | [2] |
| Storage | Powder: -20°C for up to 3 years. In Solvent: -80°C (6 months), -20°C (1 month). |[3] |
Mechanism of Action
The pharmacological action of Treprostinil-d9 is identical to that of its non-deuterated parent compound. As a prostacyclin analog, it exerts its effects primarily through the activation of prostacyclin (IP) receptors, though it also shows agonism at DP1 and EP2 receptors.[2][3][5] This interaction initiates a well-defined signaling cascade within vascular smooth muscle cells and platelets.
The key steps are:
-
Receptor Binding: Treprostinil binds to cell surface IP receptors.[6]
-
Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7]
-
Increased Intracellular cAMP: The resulting elevation in intracellular cAMP levels is the central second messenger in this pathway.[8][9]
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).[6][7]
-
Downstream Effects: PKA activation leads to the phosphorylation of various intracellular proteins, resulting in:
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Vasodilation: Relaxation of pulmonary and systemic vascular smooth muscle.[10]
-
Inhibition of Platelet Aggregation: Reduced platelet activation and clumping.[6][10]
-
Antiproliferative Effects: Inhibition of smooth muscle cell proliferation, which is a key component of vascular remodeling in pulmonary arterial hypertension (PAH).[8][10]
-
The signaling pathway may also involve cAMP-mediated regulation of transcription factors like C/EBP-α, which influences the cell cycle regulator p21, and growth factors such as TGF-β1, which are involved in extracellular matrix deposition.[8][9]
Significance of Deuteration in Pharmacokinetics
The primary rationale for developing deuterated drugs is to favorably alter their pharmacokinetic properties by leveraging the Kinetic Isotope Effect (KIE) .[11]
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the rate of metabolism.[12]
-
Parent Compound: Treprostinil: Treprostinil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, which acts on the octyl side chain.[7]
-
Expected Impact on Treprostinil-d9: By deuterating the terminal portion of this side chain, the metabolic breakdown at this "soft spot" is expected to be reduced. This can lead to several potential advantages:
-
Increased Half-Life: A slower metabolic rate can prolong the drug's presence in the body.[13]
-
Higher Plasma Exposure (AUC): Reduced clearance can lead to greater overall drug exposure.[14]
-
Reduced Metabolite Load: May decrease the formation of specific metabolites.[13]
-
Improved Therapeutic Profile: These changes could potentially lead to more stable plasma concentrations, reduced dosing frequency, or an improved safety profile.[15]
-
Table 2: Comparison of Pharmacokinetic Parameters (Theoretical)
| Parameter | Treprostinil (Non-deuterated) | Treprostinil-d9 (Expected Effect) | Rationale |
|---|---|---|---|
| Primary Metabolism | CYP2C8-mediated oxidation | Reduced rate of CYP2C8-mediated oxidation | Kinetic Isotope Effect[11][12] |
| Half-life (t½) | ~4 hours | Increased | Slower metabolic clearance[14] |
| Area Under Curve (AUC) | Baseline | Increased | Reduced clearance[14] |
| Clearance (CL) | Baseline | Decreased | Slower metabolism[13] |
Experimental Protocols
Detailed proprietary synthesis and analytical protocols are not publicly available. However, this section outlines the standard methodologies used for the characterization and analysis of deuterated compounds like Treprostinil-d9.
A rigorous characterization workflow is essential to confirm the identity, purity, and isotopic enrichment of Treprostinil-d9.
Methodology Details:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine chemical purity and separate Treprostinil-d9 from non-deuterated Treprostinil and other impurities.
-
Typical Protocol: A reverse-phase (RP) HPLC method is commonly used.[16]
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm).[17]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% Orthophosphoric acid in water) and an organic solvent (e.g., Methanol or Acetonitrile).[17]
-
Detection: UV detection at an appropriate wavelength (e.g., 223 nm).[17]
-
Quantification: Purity is calculated based on the area percentage of the principal peak.
-
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and identity of the compound.
-
Typical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[18]
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for acidic molecules like Treprostinil.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the incorporation of nine deuterium atoms. For Treprostinil-d9, the expected [M-H]⁻ ion would be ~398.6 m/z, compared to ~389.5 m/z for unlabeled Treprostinil.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and pinpoint the location of deuterium atoms.
-
Protocol:
-
¹H NMR: The absence or significant reduction of proton signals at the deuterated positions of the heptyl chain confirms successful labeling.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the specific sites of deuteration.[19] It is particularly useful for highly enriched compounds.
-
¹³C NMR: The carbon signals at the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated compound.
-
-
To evaluate the impact of deuteration, a comparative pharmacokinetic study in an animal model (e.g., rats) is a critical step.[12][14]
-
Objective: To compare key pharmacokinetic parameters (AUC, Cmax, t½, Clearance) of Treprostinil-d9 versus non-deuterated Treprostinil.
-
Methodology:
-
Dosing: Administer equimolar doses of Treprostinil and Treprostinil-d9 to two separate groups of study animals (e.g., via intravenous or oral administration).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours). Process blood to obtain plasma.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentrations of both Treprostinil and Treprostinil-d9 in the plasma samples.[18]
-
Treprostinil-d9 can serve as its own internal standard for the analysis of Treprostinil, and vice versa, in a co-administration study design.
-
-
Data Analysis:
-
Plot plasma concentration versus time for each compound.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for each group.
-
Perform statistical analysis to determine if there are significant differences in the pharmacokinetic profiles between the deuterated and non-deuterated compounds.
-
-
Conclusion
Treprostinil-d9 represents a sophisticated approach to enhancing the therapeutic potential of a proven prostacyclin analog. By leveraging the kinetic isotope effect, deuteration offers a scientifically grounded strategy to improve the drug's metabolic stability and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the rigorous chemical and biological evaluation required to characterize such compounds and validate their potential advantages in a drug development setting. As a stable-labeled internal standard, it is also an indispensable tool for accurate bioanalysis in preclinical and clinical studies of Treprostinil.
References
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- 3. medchemexpress.com [medchemexpress.com]
- 4. bdg.co.nz [bdg.co.nz]
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- 7. researchgate.net [researchgate.net]
- 8. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedbyph.com [unitedbyph.com]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. salamandra.net [salamandra.net]
- 16. wjpsonline.com [wjpsonline.com]
- 17. ajrcps.com [ajrcps.com]
- 18. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
